molecular formula C24H50O4 B1277908 Triethylene glycol monooctadecyl ether CAS No. 4439-32-1

Triethylene glycol monooctadecyl ether

Cat. No.: B1277908
CAS No.: 4439-32-1
M. Wt: 402.7 g/mol
InChI Key: KPRFGGDCSHOVQB-UHFFFAOYSA-N
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Description

It is part of the glycol ether family, which consists of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its excellent solubility properties and is commonly used in various industrial and scientific applications.

Properties

IUPAC Name

2-[2-(2-octadecoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRFGGDCSHOVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891638
Record name 2-{2-[2-(octadecyloxy)ethoxy]ethoxy}ethan-1-ol
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Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-32-1
Record name Triethylene glycol monooctadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Steareth-3
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Record name Ethanol, 2-[2-[2-(octadecyloxy)ethoxy]ethoxy]
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Preparation Methods

Ethoxylation of Octadecyl Alcohol

Ethoxylation is the most widely reported method for synthesizing triethylene glycol monooctadecyl ether. This process involves reacting octadecyl alcohol (stearyl alcohol) with ethylene oxide in the presence of a basic catalyst.

Reaction Mechanism

The base catalyzes the deprotonation of the hydroxyl group in octadecyl alcohol, forming an alkoxide ion. Ethylene oxide undergoes nucleophilic attack by the alkoxide, leading to sequential addition of three ethylene oxide units. The reaction terminates with protonation to yield the final product.

Industrial Process

  • Catalysts : Sodium hydroxide or potassium hydroxide (0.1–1.0 wt%).
  • Temperature : 120–160°C under autogenous pressure.
  • Ethylene Oxide Feed : Controlled addition to prevent runaway reactions.
  • Purification : Vacuum distillation to remove unreacted alcohol and by-products like polyethylene glycols.
Table 1: Ethoxylation Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity
Catalyst Concentration 0.5–0.7 wt% Higher concentrations accelerate reaction but increase di-ether by-products.
Temperature 140–150°C Temperatures >160°C promote decomposition.
Reaction Time 4–6 hours Longer durations improve ethylene oxide conversion.

This method achieves yields of 80–85% with >90% purity, though it requires careful control to minimize polyglycol formation.

Williamson Ether Synthesis

The Williamson synthesis offers an alternative route, particularly for small-scale production. It involves reacting octadecyl bromide or iodide with triethylene glycol under strongly basic conditions.

Procedure

  • Alkoxide Formation : Triethylene glycol is deprotonated using sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
  • Nucleophilic Substitution : Octadecyl halide reacts with the alkoxide at 0–5°C to form the ether bond.
  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data:
  • Yield : 48–60% due to competing elimination reactions.
  • Purity : >95% after column chromatography.
  • Limitations : High cost of octadecyl halides and hazardous waste generation (e.g., NaH by-products).

Acid-Catalyzed Vacuum Esterification

Adapted from triethylene glycol dimethacrylate synthesis, this method employs esterification under reduced pressure to enhance efficiency.

Process Overview

  • Reactants : Triethylene glycol and octadecyl alcohol in a 1:1 molar ratio.
  • Catalyst : Phosphoric acid or p-toluenesulfonic acid (0.5–2.0 wt%).
  • Solvent : Toluene or xylene to azeotropically remove water.
  • Conditions :
    • Temperature: 110–130°C
    • Pressure: -0.04 to -0.08 MPa.
  • Neutralization : Post-reaction, the mixture is washed with alkaline solution (pH 7–8) to remove residual acid.
Table 2: Vacuum vs. Atmospheric Pressure Esterification
Parameter Vacuum Method Atmospheric Method
Reaction Time 3–4 hours 6–8 hours
Yield 78–81% 60–65%
Product Purity 92–94% 85–88%
Color (APHA) 40–45 70–80

Vacuum esterification reduces side reactions like dehydration, improving both yield and product clarity.

Catalytic Dehydration Using Polyperfluorosulfonic Acid Resins

A patent-pending method utilizes polyperfluorosulfonic acid resins (e.g., Nafion) to catalyze the direct etherification of triethylene glycol with octadecyl alcohol.

Advantages:

  • Reusability : Catalysts retain activity for >10 cycles.
  • By-Product Mitigation : Minimizes formation of dialkyl ethers and water.
  • Conditions :
    • Temperature: 100–150°C
    • Solvent-Free: Enhances green chemistry metrics.

Performance Metrics:

  • Conversion : 90–92% of octadecyl alcohol.
  • Selectivity : 88% toward monoether (vs. 60–70% for conventional acid catalysts).

Comparative Analysis of Methods

Table 3: Synthesis Method Evaluation
Method Yield (%) Purity (%) Scalability Cost Efficiency
Ethoxylation 80–85 90–95 High Moderate
Williamson Synthesis 48–60 >95 Low Low
Vacuum Esterification 78–81 92–94 Moderate High
Catalytic Dehydration 88–90 95–97 High High

Catalytic dehydration emerges as the most sustainable option, while ethoxylation remains dominant in industrial settings due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol monooctadecyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Surfactant in Nanoparticle Synthesis

  • Triethylene glycol monooctadecyl ether is utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize colloidal dispersions is crucial for maintaining the integrity and functionality of nanoparticles in various applications, such as drug delivery and catalysis.

Solvent in Chemical Reactions

  • This compound serves as a solvent in numerous chemical reactions, enhancing the solubility of reactants and facilitating smoother reaction processes. Its amphiphilic nature allows it to interact effectively with both polar and non-polar substances, making it a preferred choice in organic synthesis.

Biological Applications

Formulation of Biological Buffers

  • In biological research, this compound is employed in the formulation of buffers that maintain pH stability during experiments. Its compatibility with biological systems ensures minimal interference with biochemical assays.

Solubilizing Agent for Hydrophobic Compounds

  • The compound is effective at solubilizing hydrophobic drugs, enhancing their bioavailability. This property is particularly beneficial in pharmaceutical formulations where the solubility of active ingredients can be a limiting factor for efficacy.

Medical Applications

Drug Delivery Systems

  • This compound has been shown to significantly enhance the permeability of drugs across lipid membranes, indicating its potential use in drug delivery systems. Studies have demonstrated that it can improve the absorption of poorly soluble drugs, making it an essential component in pharmaceutical formulations aimed at increasing therapeutic effectiveness.

Immunomodulatory Effects

  • Research indicates that this compound can influence mast cell degranulation, suggesting potential immunomodulatory effects. This characteristic opens avenues for its use in developing therapies for allergic reactions or other immune-related conditions.

Industrial Applications

Cosmetics and Personal Care Products

  • The compound is widely used in cosmetics due to its emulsifying properties, which help stabilize formulations containing oil and water phases. Its ability to enhance skin feel and improve product consistency makes it a popular ingredient in lotions, creams, and other personal care items.

Detergents and Coatings

  • This compound finds applications in industrial detergents and coatings due to its excellent surfactant properties. It aids in cleaning formulations by reducing surface tension and improving wetting properties, which enhances cleaning efficiency.

Case Studies and Research Findings

  • Drug Delivery Enhancement Study
    • A study demonstrated that this compound significantly enhanced the permeability of drugs across lipid membranes, indicating its effectiveness as a drug delivery enhancer.
  • Biodegradation Research
    • Research on the biodegradation of triethylene glycol monododecyl ether showed that it undergoes primary biodegradation under controlled conditions, highlighting its environmental impact and potential for safe disposal .
  • Neutron Reflectivity Study
    • Neutron reflectivity studies have been conducted to determine the structure of triethylene glycol monododecyl ether layers at the air-water interface, providing insights into its behavior in different environments and applications .

Mechanism of Action

The mechanism of action of triethylene glycol monooctadecyl ether involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, facilitating the transport of molecules across the membrane. The pathways involved include the disruption of lipid bilayers and the formation of micelles, which encapsulate hydrophobic molecules and increase their solubility .

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol monooctadecyl ether
  • Diethylene glycol monooctadecyl ether
  • Polyethylene glycol monooctadecyl ether

Uniqueness

Triethylene glycol monooctadecyl ether is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it an effective surfactant and solubilizing agent compared to other similar compounds. Its longer ethylene glycol chain allows for better solubility and interaction with hydrophobic molecules .

Biological Activity

Triethylene glycol monooctadecyl ether (TEGME) is a non-ionic surfactant characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. With a molecular formula of C21H44O4 and a molecular weight of approximately 398.68 g/mol, TEGME is primarily utilized in various formulations due to its emulsifying, wetting, and dispersing properties. This article explores the biological activity of TEGME, focusing on its applications, mechanisms of action, and relevant research findings.

TEGME's biological activity is largely attributed to its surfactant properties, which enhance the absorption of active ingredients through biological membranes. This property is particularly valuable in pharmaceutical applications where improved drug delivery is essential. The compound functions as a linker molecule in PROTAC (Proteolysis Targeting Chimeras) design, facilitating the targeted degradation of specific proteins by connecting ligands to E3 ubiquitin ligase complexes.

Applications in Drug Delivery

TEGME has shown promise in drug delivery systems due to its ability to form micelles and enhance the solubility and stability of active pharmaceutical ingredients. Its compatibility with various solvents allows for versatile formulation possibilities, particularly in emulsions where oil and water phases require stabilization.

Table 1: Comparison of Surfactant Properties

Compound NameMolecular FormulaUnique Features
This compound (TEGME)C21H44O4Long hydrophobic tail enhances emulsifying properties
Triethylene glycol monododecyl etherC18H38O4Shorter hydrophobic tail; used mainly in cosmetics
Polyoxyethylene (20) sorbitan monooleateC24H46O6More complex structure; used primarily as an emulsifier
Polyoxyethylene lauryl etherC18H38O4Similar surfactant properties but shorter carbon chain

Toxicity and Safety Profile

Research indicates that TEGME exhibits low toxicity levels, making it suitable for use in formulations that come into contact with skin. Its safety profile is crucial for applications in cosmetics and pharmaceuticals, where skin compatibility is a primary concern.

Case Studies

  • Drug Delivery Systems : A study demonstrated that TEGME significantly enhanced the permeability of drugs across lipid membranes, indicating its potential as an effective drug delivery agent.
  • Biodegradation Studies : Research conducted under OECD guidelines revealed that TEGME undergoes biodegradation in aquatic environments, suggesting its environmental safety and sustainability as a surfactant .

Research Findings

  • Sorption and Diffusion : TEGME has been studied for its role in the sorption and diffusion of lipophilic molecules within plant cuticles, highlighting its potential agricultural applications .
  • Micelle Formation : TEGME facilitates the formation of wormlike micelles when combined with certain polymers, enhancing the stability and efficacy of drug formulations .

Q & A

Q. What are the recommended methods for synthesizing triethylene glycol monooctadecyl ether, and how can reaction conditions be optimized?

this compound is synthesized via ethoxylation, where octadecyl alcohol reacts with ethylene oxide under controlled conditions. Critical parameters include temperature (typically 120–160°C), catalyst type (e.g., alkaline catalysts like NaOH), and ethylene oxide feed rate to ensure narrow polyethoxy chain distribution . Optimization involves real-time monitoring using gas chromatography (GC) to track reaction progress and minimize byproducts like di- or tri-ethoxylated impurities .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves ethylene glycol ether homologs and quantifies impurities (e.g., residual ethylene oxide or unreacted alcohol) .
  • Nuclear Magnetic Resonance (NMR) : Confirms ethoxylation degree and alkyl chain integrity via <sup>1</sup>H and <sup>13</sup>C spectra .
  • FTIR Spectroscopy : Identifies ether (C-O-C) and hydroxyl (-OH) functional groups to verify successful synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Storage : Store in sealed containers at -20°C for long-term stability (up to 3 years) and avoid exposure to ignition sources .

Q. How can researchers assess the surfactant properties of this compound, such as critical micelle concentration (CMC)?

CMC is determined using surface tension measurements (e.g., pendant drop tensiometry) or conductimetry. Prepare aqueous solutions at varying concentrations and plot surface tension vs. log concentration; the inflection point indicates CMC. Advanced techniques like dynamic light scattering (DLS) further characterize micelle size and stability .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is stable in neutral pH (5.0–7.0) but may hydrolyze under strongly acidic or alkaline conditions. Thermal stability testing via thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, making it suitable for high-temperature applications .

Advanced Research Questions

Q. How can contradictory data on the ecological toxicity of this compound be resolved when designing environmental risk assessments?

Despite limited ecotoxicity data (e.g., no available LC50 or biodegradability values in ), researchers can use predictive models like quantitative structure-activity relationships (QSARs) to estimate bioaccumulation potential (log P ~4.2) and soil mobility (Koc ~10, indicating high mobility) . Experimental validation via OECD 301 biodegradability tests is recommended to address data gaps.

Q. What strategies are effective in mitigating batch-to-batch variability during large-scale synthesis?

Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, to monitor ethoxylation in real time. Statistical optimization (e.g., response surface methodology) can refine catalyst concentration and ethylene oxide stoichiometry to ensure consistent chain length distribution .

Q. How do structural modifications (e.g., varying ethoxylation degree or alkyl chain length) impact the compound’s efficacy in nanoparticle stabilization?

Increasing ethoxylation enhances hydrophilicity, improving water solubility and emulsion stability. Longer alkyl chains (e.g., octadecyl vs. dodecyl) strengthen hydrophobic interactions, reducing nanoparticle aggregation. Comparative studies using small-angle X-ray scattering (SAXS) can correlate structure with colloidal stability .

Q. What analytical approaches are suitable for detecting trace degradation products in aged samples of this compound?

High-resolution LC-MS/MS coupled with hydrophilic interaction liquid chromatography (HILIC) identifies oxidation byproducts (e.g., glycolic acid or aldehydes). Accelerated aging studies under oxidative stress (e.g., H2O2 exposure) simulate long-term degradation pathways .

Q. How can researchers reconcile discrepancies in carcinogenicity classifications among glycol ether derivatives?

While this compound is not classified as a carcinogen by IARC or ACGIH ( ), structurally similar compounds (e.g., triethylene glycol diglycidyl ether) have ambiguous classifications (Group 3 per IARC) . Mechanistic studies (e.g., Ames test for mutagenicity) and dose-response analyses in relevant biological models are critical to clarify hazard potential.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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